molecular formula C11H14O5S2 B3045637 1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide CAS No. 111012-67-0

1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide

Cat. No.: B3045637
CAS No.: 111012-67-0
M. Wt: 290.4 g/mol
InChI Key: IRMPBSLCRHMAKO-UHFFFAOYSA-N
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Description

1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide is a sulfone-functionalized heterocyclic compound derived from 1,3-dithiane, where both sulfur atoms are fully oxidized to sulfone groups (tetraoxide), and a 4-methoxyphenyl substituent is attached at the 5-position. The compound’s molecular formula is inferred as C₁₀H₁₂O₅S₂ (base 1,3-dithiane tetraoxide: C₄H₈O₄S₂ ), with the methoxyphenyl group contributing additional aromatic and electron-donating characteristics.

For example, 1,3-dithiane tetraoxide derivatives are synthesized using hydrogen peroxide (H₂O₂) in glacial acetic acid , and substituents like aryl groups are introduced via coupling reactions or electrophilic substitution .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S2/c1-16-11-4-2-9(3-5-11)10-6-17(12,13)8-18(14,15)7-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMPBSLCRHMAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CS(=O)(=O)CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384708
Record name 1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111012-67-0
Record name 1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioacetalization of Carbonyl Precursors

The most common method for 1,3-dithiane synthesis involves thioacetalization of carbonyl compounds with 1,3-propanedithiol under acidic conditions. For example, reacting 4-methoxyacetophenone with 1,3-propanedithiol in the presence of BF₃·OEt₂ yields 2-(4-methoxyphenyl)-1,3-dithiane. However, this approach positions the aryl group at position 2, necessitating alternative strategies for position 5 substitution.

Table 1: Thioacetalization Conditions for 1,3-Dithiane Derivatives

Carbonyl Compound Catalyst Solvent Yield (%)
4-Methoxyacetophenone BF₃·OEt₂ CH₂Cl₂ 78
Cyclohexanone p-TsOH Toluene 65

Alkylation of 2-Lithio-1,3-dithiane

Deprotonation of 1,3-dithiane with n-BuLi generates 2-lithio-1,3-dithiane, which reacts with electrophiles to introduce substituents. To achieve position 5 substitution, a dielectrophilic reagent like 1,3-dibromopropane may be employed in a tandem alkylation-cyclization sequence. For instance, treatment of 2-lithio-1,3-dithiane with 5-(4-methoxyphenyl)-1,3-dibromopropane could yield the target dithiane, though this method remains hypothetical without direct literature evidence.

Oxidation to Sulfone Derivatives

Oxone-Mediated Oxidation

Oxidation of thioethers to sulfones is efficiently achieved using Oxone® (potassium peroxymonosulfate). In a biphasic system (e.g., H₂O/THF), 1,3-dithiane derivatives are oxidized to tetraoxides at 45–70°C over 18–30 hours. Phase-transfer catalysts like tetrabutylammonium hydrogensulfate enhance reaction kinetics.

Table 2: Oxidation Conditions for 1,3-Dithiane Derivatives

Oxidizing Agent Solvent System Temperature (°C) Time (h) Yield (%)
Oxone® H₂O/THF (PTC) 60 24 85
H₂O₂/NaWO₄ CH₃CN/H₂O 50 12 72

Challenges in Tetraoxide Formation

Complete oxidation of both sulfur atoms requires stoichiometric excess of Oxone® (3–6 equivalents). Over-oxidation or ring-opening side reactions are mitigated by controlling pH and temperature. Nuclear magnetic resonance (NMR) monitoring ensures reaction completion.

Alternative Synthetic Routes

Cyclization of Dithiols with Electrophiles

A less-explored route involves cyclization of 1,3-propanedithiol with 5-(4-methoxyphenyl)-1,2-dielectrophiles. For example, reacting 1,3-propanedithiol with 5-(4-methoxyphenyl)-1,3-dibromopropane under basic conditions could yield the desired dithiane, though this method lacks experimental validation.

Post-Substitution Oxidation

Introducing the 4-methoxyphenyl group post-dithiane formation via cross-coupling (e.g., Suzuki-Miyaura) is theoretically feasible but complicated by the instability of lithiated dithianes toward transition metal catalysts.

Critical Analysis of Methodologies

Regioselectivity Challenges

Positioning the 4-methoxyphenyl group at position 5 remains a significant hurdle. Thioacetalization inherently substitutes position 2, while alkylation strategies require tailored dielectrophiles. Computational modeling could aid in designing electrophiles for position-selective reactions.

Oxidation Efficiency

Oxone® outperforms H₂O₂/NaWO₄ in yield and scalability. However, solubility issues in nonpolar solvents necessitate biphasic systems, complicating large-scale synthesis.

Chemical Reactions Analysis

1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen atoms, converting the tetraoxide to other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

  • Protection of Carbonyl Groups :
    • Dithianes are primarily used to protect carbonyl groups during multi-step organic syntheses. The dithiane moiety can be easily removed under mild conditions to regenerate the carbonyl functionality .
    • For example, the use of 1,3-dithianes in the synthesis of complex natural products demonstrates their utility as protective groups that allow for selective transformations without interfering with other functional groups .
  • Synthesis of Heterocycles :
    • Compounds like 1,3-dithianes can be transformed into various heterocycles through cyclization reactions. These transformations are crucial for the development of pharmaceuticals and biologically active compounds .
    • Case studies show that dithianes can be converted into functionalized oxygen-containing heterocycles that are integral to natural product synthesis .
  • Dithioacetalization :
    • The compound has been utilized in dithioacetalization reactions where aldehydes and ketones react with thiols to form dithioacetals. This reaction is facilitated under visible-light conditions and has shown high yields .
    • A notable case involved the dithioacetalization of benzaldehyde using 2-(4-methoxyphenyl)-1,3-dithiane under blue LED irradiation, achieving a yield of up to 94% .

Table: Summary of Synthetic Applications

ApplicationDescriptionReference
Protection of CarbonylsUsed as a protective group for carbonyls in multi-step syntheses
Heterocycle SynthesisConverted into various heterocycles for pharmaceutical applications
DithioacetalizationReacts with aldehydes/ketones to form dithioacetals under mild conditions

Case Studies

  • Natural Product Synthesis : The application of 1,3-dithianes in synthesizing complex natural products has been demonstrated through various pathways involving multiple steps where dithianes were used as intermediates or protecting groups. For instance, the synthesis of metabolites from Pestalotia cryptomeriaecola utilized dithiane derivatives effectively .
  • Functional Group Transformations : The versatility of dithianes extends to their role in facilitating functional group transformations. A study highlighted their use in generating b-keto dithianes through double conjugate addition reactions which can further lead to diverse chemical transformations .

Mechanism of Action

The mechanism of action of 1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Properties :

  • Crystal Structure: The parent 1,3-dithiane tetraoxide exhibits a monoclinic crystal system (space group Pn), with molecules stacking parallel to the a-axis via multiple C–H⋯O hydrogen bonds involving axial and equatorial hydrogen and oxygen atoms .
  • Thermal Stability : Sulfone groups confer high thermal stability, making derivatives suitable for high-temperature applications such as solid polymer electrolytes (SPEs) .
  • Reactivity : The polarized methylene hydrogens adjacent to sulfone groups exhibit acidity, enabling coordination with metals (e.g., silver) in alkaline media .

Comparison with Similar Compounds

Structural Analogs: 1,3-Dithiane vs. 1,4-Dithiane Tetraoxides

The position of sulfone groups on the dithiane ring significantly impacts molecular packing and intermolecular interactions:

  • 1,3-Dithiane Tetraoxide : Forms stacks parallel to the a-axis via axial H⋯O contacts (2.47–2.91 Å), with contributions from equatorial hydrogens .

Table 1: Crystallographic Comparison

Property 1,3-Dithiane Tetraoxide 1,4-Dithiane Tetraoxide
Space Group Pn (monoclinic) Not explicitly stated
Key H⋯O Contacts (Å) 2.47 (axial), 2.49 (equatorial) Similar but dependent on sulfone positioning
Stacking Direction Parallel to a-axis Likely different due to ring symmetry

Substituent Effects: Methoxyphenyl vs. Other Aryl Groups

The 4-methoxyphenyl substituent introduces steric bulk and electron-donating effects, influencing reactivity and applications:

  • Electron-Donating Groups (e.g., 4-Methoxyphenyl) : Enhance stability in polar environments and may reduce acidity of adjacent hydrogens compared to electron-withdrawing substituents.
  • Electron-Withdrawing Groups (e.g., Chlorophenyl) : Increase acidity of methylene hydrogens, favoring metal coordination or deprotonation .

Table 2: Substituent Impact on Properties

Compound Key Feature Application Example
5-(4-Methoxyphenyl)-1,3-dithiane tetraoxide Enhanced thermal stability, polarity Potential SPEs, catalytic systems
5-(4-Chlorophenyl)-1,3-dithiane tetraoxide Higher acidity, reactivity Coordination chemistry, synthesis
Dimethyl 5-(4-Hydroxy-3-methoxyphenyl)-1,3-dithiane tetraoxide Ester functionalization Specialty polymers, pharmaceuticals

Performance in Solid Polymer Electrolytes (SPEs)

The 1,3-dithiane tetraoxide moiety, when incorporated into polymers like poly(styrene lithium sulfonyl-1,3-dithiane tetraoxide) (PSDTTOLi), demonstrates superior ionic conductivity compared to other sulfonyl-imide derivatives:

Table 3: Ionic Conductivity of SPEs at 70°C

Polymer Ionic Conductivity (S cm⁻¹)
PSDTTOLi 3.23 × 10⁻³
PSTFSILi (CF₃SO₂-based) 3.0 × 10⁻³
PSPhSILi (PhSO₂-based) Lower than PSDTTOLi

Key Findings :

  • PSDTTOLi exhibits higher conductivity than PSTFSILi, attributed to the sulfone-rich environment facilitating lithium-ion mobility .
  • The methoxyphenyl group may further enhance compatibility with polymer matrices, improving film strength and reducing glass transition temperatures (Tg) .

Reactivity in Coordination Chemistry

The sulfone-polarized hydrogens in 1,3-dithiane tetraoxide enable unique reactivity compared to other disulfones:

  • Comparison with 1,3-Oxathiane Derivatives : 1,3-Oxathianes (containing O and S) exhibit higher A-values (steric parameters) than 1,3-dithianes, influencing conformational stability and reactivity in substitution reactions .

Biological Activity

1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide (CAS: 111012-67-0) is a sulfur-containing organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₁H₁₄O₅S₂
  • Molar Mass : 290.36 g/mol
  • Structure : The compound features a dithiane ring with a methoxyphenyl substituent and tetraoxide functional groups, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of 1,3-dithiane derivatives typically involves the reaction of carbonyl compounds with dithiols under acidic conditions. For example, the introduction of the 4-methoxyphenyl group can be achieved through electrophilic substitution reactions on pre-synthesized dithianes .

Enzymatic Inhibition

Recent studies indicate that derivatives of 1,3-dithiane can act as inhibitors of mammalian lipoxygenases (ALOX15), which are implicated in various inflammatory processes and cancer progression. The presence of the methoxy group enhances the binding affinity to the enzyme's active site, demonstrating selective inhibition against linoleic acid metabolism .

Antioxidant Properties

Compounds containing sulfur moieties like 1,3-dithiane have been shown to exhibit antioxidant activity. This is attributed to their ability to scavenge free radicals and modulate oxidative stress in biological systems. The antioxidant capacity is particularly relevant in protecting cells from damage in diseases characterized by oxidative stress .

The biological effects of 1,3-dithiane derivatives are largely mediated through their interaction with specific enzymes:

  • Inhibition of ALOX15 : The compound binds to the substrate-binding pocket of ALOX15, altering its conformation and reducing its activity. Molecular dynamics simulations have confirmed that structural modifications in the compound can significantly affect enzyme-inhibitor interactions .
  • Antioxidant Mechanism : The sulfur atoms in the dithiane structure are believed to play a crucial role in redox reactions, facilitating the reduction of reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative damage .

Study on ALOX15 Inhibition

A study conducted on various substituted 4-methoxyphenyl compounds demonstrated that those with a dithiane backbone exhibited significant inhibitory effects on ALOX15 activity. The results indicated that modifications to the methoxy group could enhance or diminish inhibitory potency depending on their spatial orientation relative to the dithiane ring .

Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant properties of 1,3-dithiane derivatives showed a marked reduction in lipid peroxidation levels in cell cultures exposed to oxidative stress. This suggests potential therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders where oxidative damage is prevalent .

Data Summary Table

PropertyValue/Description
Molecular FormulaC₁₁H₁₄O₅S₂
Molar Mass290.36 g/mol
Biological ActivitiesALOX15 inhibition, Antioxidant
MechanismEnzyme binding alterations; ROS scavenging
Potential ApplicationsAnti-inflammatory agents; Antioxidants

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-methoxyphenyl)-1,3-dithiane 1,1,3,3-tetraoxide, and how is purity optimized?

Methodological Answer:
The compound is synthesized via condensation of 1,3-benzodithiole 1,1,3,3-tetraoxide with 4-methoxybenzaldehyde under reflux in dry toluene with diethylammonium chloride and KF as catalysts. The reaction employs a Dean–Stark trap for water removal, followed by solvent evaporation, partitioning between CH₂Cl₂ and water, and flash chromatography (pentane/ethyl acetate gradient). Recrystallization from pentane/chloroform yields pure yellow crystals (77.6% yield, m.p. 222.9–223.9°C). Purity is confirmed by melting point consistency and single-crystal X-ray diffraction .

Basic: How is the molecular and crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction at 173 K reveals the asymmetric unit contains two molecules. The 1,3-benzodithiole plane and methoxyphenyl ring exhibit dihedral angles of 20.4° and 18.0°, indicating non-coplanarity. Key interactions include π-stacking along the [100] direction (centroid-centroid distances: 3.54–3.84 Å) and weak C–H⋯O bonds (H⋯O ≤ 2.36 Å). Refinement using SHELXL97 with riding H-atom models (C–H = 0.95–0.98 Å) achieves R = 0.037 and wR = 0.093 .

Advanced: How do π-stacking interactions in this compound compare to structurally related bis-sulfonyl ethylenes?

Methodological Answer:
Unlike bis-sulfonyl ethylenes (e.g., Giacometti et al., 1994), this compound exhibits three distinct π-stacking modes: (1) alternating sulfur-bound phenyl rings, (2) anisyl rings (C9–C14), and (3) anisyl rings (C24–C29). The coplanar anisyl stacks (dihedral angle ≤2.15°) contrast with non-stacking behavior in analogs. These differences highlight the role of methoxy substituents in stabilizing π-interactions, resolved via high-resolution crystallography .

Advanced: What catalytic systems enable selective oxidation of this compound, and how is stereocontrol achieved?

Methodological Answer:
Flavopeptidic catalysts (e.g., Fl-Pep5-b) promote aerobic oxidation to 1-oxide derivatives with 88% yield, 24:1 trans:cis diastereoselectivity, and 3% ee (trans). Optimization involves 65-hour reactions under O₂ atmosphere, with selectivity attributed to steric and electronic modulation of the catalyst’s peptide backbone. Mechanistic studies suggest radical intermediates stabilized by sulfone groups .

Advanced: How does this compound participate in organometallic coordination chemistry?

Methodological Answer:
Reaction with AgNO₃ in alkaline aqueous solution forms a stable argentate complex via deprotonation of the sulfone-stabilized carbanion. This complex resists hydrolysis and serves as a precursor for silver-mediated coupling reactions. Structural analysis (e.g., NMR, XAS) confirms Ag–S bonding and tetrahedral geometry .

Advanced: What substitution reactions are feasible at the sulfone groups, and how do they alter reactivity?

Methodological Answer:
Alkylation with alkyl iodides/NaH yields cis/trans 1-isomers (e.g., 4a–c). Silylation using nonaflates (C₄F₉SO₂OR) produces 2,4-disilyl derivatives (6a–e), while bromination forms 1a–b. Unique rearrangements (e.g., dispiro disulfene 8) occur with dihaloalkanes, driven by sulfone electron-withdrawing effects. Reactivity is monitored via ¹⁹F NMR and mass spectrometry .

Basic: How are thermal decomposition pathways studied for this compound?

Methodological Answer:
Flash vacuum pyrolysis (FVP) at 500–600°C cleaves S–S bonds, generating thiocarbonyl intermediates (e.g., CF₃(R)C=S). Products are trapped in Ar matrices and characterized by IR and GC-MS. Activation energies (ΔG‡ ≈ 120 kJ/mol) are calculated via DFT, correlating with experimental decomposition yields (~85%) .

Advanced: How do structural deviations impact electrophilic reactivity in Michael addition reactions?

Methodological Answer:
The non-coplanar benzodithiole and methoxyphenyl groups reduce conjugation, lowering electrophilicity compared to planar analogs. Kinetic studies (UV-Vis monitoring) show slower Michael addition to enolates (k₂ ≈ 0.15 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for coplanar derivatives). Reactivity is restored via Lewis acid activation (e.g., BF₃·Et₂O) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide
Reactant of Route 2
Reactant of Route 2
1,3-Dithiane, 5-(4-methoxyphenyl)-, 1,1,3,3-tetraoxide

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